4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid is a fluorinated pyrrole derivative Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Fluorination of Pyrrole Ring: Direct fluorination of the pyrrole ring can be achieved using electrophilic fluorination agents such as xenon difluoride.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, including the reaction of the fluorinated pyrrole with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Electrophilic Fluorination: Xenon difluoride, elemental fluorine.
Carboxylation: Carbon dioxide, bases such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substituted Pyrroles: Formed through substitution reactions.
Oxides and Reduced Derivatives: Formed through oxidation and reduction reactions.
Esters and Amides: Formed through condensation reactions.
Scientific Research Applications
4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid .
- 1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester .
Uniqueness
4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6FNO2 |
---|---|
Molecular Weight |
143.12 g/mol |
IUPAC Name |
4-fluoro-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H6FNO2/c1-3-4(7)2-8-5(3)6(9)10/h2,8H,1H3,(H,9,10) |
InChI Key |
SOFBEQOUNXYUIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1F)C(=O)O |
Origin of Product |
United States |
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